molecular formula C10H11IO2 B12327524 Benzenepropanoic acid, 3-iodo-4-methyl-

Benzenepropanoic acid, 3-iodo-4-methyl-

Cat. No.: B12327524
M. Wt: 290.10 g/mol
InChI Key: JKDORPUBEJFUTP-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-iodo-4-methyl- is an organic compound characterized by the presence of a benzene ring substituted with an iodine atom at the 3-position and a methyl group at the 4-position, along with a propanoic acid group

Preparation Methods

The synthesis of Benzenepropanoic acid, 3-iodo-4-methyl- typically involves several steps. One common method includes the iodination of a precursor compound, such as 4-methylbenzenepropanoic acid, using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the iodination process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Benzenepropanoic acid, 3-iodo-4-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenepropanoic acid, 3-iodo-4-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 3-iodo-4-methyl- exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved often include the formation of intermediates that facilitate further reactions .

Comparison with Similar Compounds

Benzenepropanoic acid, 3-iodo-4-methyl- can be compared with other similar compounds, such as:

    Benzenepropanoic acid, 3-chloro-4-methyl-: Similar structure but with a chlorine atom instead of iodine.

    Benzenepropanoic acid, 3-bromo-4-methyl-: Contains a bromine atom, leading to different reactivity and applications.

    Benzenepropanoic acid, 3-fluoro-4-methyl-: Fluorine substitution results in unique chemical properties.

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

3-(3-iodo-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11IO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

JKDORPUBEJFUTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)O)I

Origin of Product

United States

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